2H-Imidazo[4,5-G]benzoxazole

Medicinal chemistry Drug design Membrane permeability

2H-Imidazo[4,5-G]benzoxazole (CAS 42341-37-7) is a fused tricyclic heterocycle of molecular formula C8H5N3O and molecular weight 159.14 g/mol, combining an imidazole ring and a benzoxazole ring in a linear [4,5-g] fusion geometry. The compound exists as the 2H tautomer, distinguishing it from the alternative 6H tautomer (CAS 14183-21-2) with which it shares the same ring fusion but differs in proton location on the imidazole nitrogen.

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
CAS No. 42341-37-7
Cat. No. B13953427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazo[4,5-G]benzoxazole
CAS42341-37-7
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1N=C2C=CC3=NC=NC3=C2O1
InChIInChI=1S/C8H5N3O/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-3H,4H2
InChIKeyKCQWIJAGFGWVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Imidazo[4,5-G]benzoxazole (CAS 42341-37-7): Core Scaffold Identity and Physicochemical Baseline for Scientific Procurement


2H-Imidazo[4,5-G]benzoxazole (CAS 42341-37-7) is a fused tricyclic heterocycle of molecular formula C8H5N3O and molecular weight 159.14 g/mol, combining an imidazole ring and a benzoxazole ring in a linear [4,5-g] fusion geometry . The compound exists as the 2H tautomer, distinguishing it from the alternative 6H tautomer (CAS 14183-21-2) with which it shares the same ring fusion but differs in proton location on the imidazole nitrogen [1]. Predicted physicochemical parameters include density 1.65±0.1 g/cm³, boiling point 178.2±50.0 °C, and acid dissociation constant pKa 6.07±0.20 . Its polar surface area (PSA) is calculated as 46.31 Ų, substantially lower than the 54.71 Ų of the 6H tautomer [1]. Additional regioisomers include 2H-Imidazo[4,5-f]benzoxazole (CAS 267-85-6) and 2H-Imidazo[4,5-e]benzoxazole (CAS 933789-60-7), both sharing the same molecular formula and PSA of 46.31 Ų but differing in ring fusion pattern and molecular shape .

Tautomer-specific scaffold: 2H-imidazo[4,5-g]benzoxazole with predicted lower PSA supports membrane permeability research context
Predicted ionization state at physiological pH suggests predominantly deprotonated species, relevant for solubility and binding studies
Spectroscopic reference data (UV, NMR) available for identity confirmation; essential to distinguish from regioisomers with identical mass

Why 2H-Imidazo[4,5-G]benzoxazole Cannot Be Interchanged with Its Tautomers or Regioisomers: The Procurement Risk of Generic Substitution


The imidazo-benzoxazole chemical space comprises multiple constitutional isomers and tautomers that share the identical molecular formula C8H5N3O and molecular weight 159.14 g/mol, yet exhibit distinct physicochemical properties and biological recognition profiles that render them non-interchangeable in research and development contexts . The 2H tautomer (target) possesses a polar surface area of 46.31 Ų compared to 54.71 Ų for the 6H tautomer—a difference of 8.4 Ų that translates to measurably different predicted membrane permeability and oral bioavailability characteristics [1]. Furthermore, the pKa of 6.07 positions the 2H tautomer in a predominantly deprotonated state (~95.4%) at physiological pH 7.4, fundamentally altering its hydrogen-bonding capacity, solubility, and target engagement profile relative to the 6H tautomer . The [4,5-g] linear ring fusion geometry confers a distinct molecular shape compared to the bent [4,5-e] and [4,5-f] regioisomers, directly impacting π-stacking interactions, ligand–receptor complementarity, and crystallographic packing [2][3]. Procurement of the incorrect isomer or tautomer therefore introduces an uncontrolled variable that can invalidate structure–activity relationship studies, confound biological assay interpretation, and compromise the reproducibility of published findings.

6H tautomer (CAS 14183-21-2)
Same molecular formula but higher PSA (54.71 Ų) and different pKa profile; predicted membrane permeability and ionization behaviour may not transfer directly.
Regioisomers [4,5-e] and [4,5-f]
Same formula and, for [4,5-f], identical mass and PSA; distinct ring fusion geometry alters molecular recognition, photophysics, and biological activity – not interchangeable.

Quantitative Differentiation Evidence for 2H-Imidazo[4,5-G]benzoxazole (CAS 42341-37-7) Versus Closest Analogs


Polar Surface Area (PSA) Advantage of the 2H Tautomer Over the 6H Tautomer: Direct Head-to-Head Comparison

The 2H-Imidazo[4,5-g]benzoxazole tautomer (target) exhibits a calculated polar surface area (PSA) of 46.31 Ų, which is 8.4 Ų (15.4%) lower than the 54.71 Ų PSA of the 6H-Imidazo[4,5-g]benzoxazole tautomer (CAS 14183-21-2) when both are evaluated using the same computational methodology on the same authoritative database [1]. In drug discovery, PSA values below 60 Ų are generally associated with favorable oral absorption, and values below 90 Ų correlate with blood–brain barrier penetration potential. The 15.4% lower PSA of the 2H tautomer therefore predicts superior passive membrane permeability relative to the 6H tautomer, making it the preferred scaffold for programs targeting intracellular or CNS-penetrant small molecules [2].

PSA Comparison
Head-to-head
2H: 46.31 Ų vs 6H: 54.71 Ų (−8.4 Ų, 15.4% lower)
Supports membrane permeability context
Computed PSA values; verify with experimental logP/PAMPA
Medicinal chemistry Drug design Membrane permeability

Ionization State at Physiological pH: pKa-Driven Differentiation Between 2H and 6H Tautomers

The target compound 2H-Imidazo[4,5-g]benzoxazole has a predicted acid dissociation constant pKa of 6.07±0.20 . At physiological pH 7.4, the Henderson–Hasselbalch equation predicts that approximately 95.4% of the compound exists in its deprotonated (conjugate base) form. This contrasts with the 6H tautomer (CAS 14183-21-2), which bears the acidic proton on a different annular nitrogen and exhibits a different protonation equilibrium as reflected in its distinct LogP of 1.70410, a value not available for the 2H form from the same data source . The predominantly ionized state of the 2H tautomer at physiological pH has direct consequences for aqueous solubility, hydrogen-bond donor/acceptor capacity, and binding to biological targets that recognize charged or neutral species [1].

pKa & Ionization
Class-level
pKa 6.07±0.20 → ~95% deprotonated at pH 7.4
Ionization state may influence solubility and binding
Predicted pKa; class-level inference
Physicochemical profiling Bioavailability Solubility

Predicted Physicochemical Property Divergence: Density and Boiling Point Distinguish the 2H Tautomer from the 6H Tautomer

Cross-database comparison of predicted physicochemical properties reveals substantial divergence between the 2H and 6H tautomers. The target compound 2H-Imidazo[4,5-g]benzoxazole has a predicted density of 1.65±0.1 g/cm³ and boiling point of 178.2±50.0 °C . In contrast, the 6H tautomer (CAS 14183-21-2) has a calculated density of 1.512 g/cm³ and a dramatically higher predicted boiling point of 467.3 °C at 760 mmHg, with a refractive index of 1.797 and flash point of 268.3 °C . The 2H-Imidazo[4,5-f]benzoxazole regioisomer (CAS 267-85-6) shares the same PSA of 46.31 Ų with the target but does not report comparable density or boiling point values in the same databases, limiting direct cross-regioisomer physicochemical comparison . These property differences provide practical benchmarks for identity verification, purity assessment, and formulation development distinct from the closely related 6H tautomer.

Density & Boiling Point
Data to verify
Density: 1.65 vs 1.512 g/cm³; BP: 178.2 vs 467.3 °C
Property divergence may assist identity confirmation
Different computational sources; cross-validate experimentally
Analytical chemistry Quality control Formulation

Regioisomeric Ring Fusion Geometry: Linear [4,5-g] Versus Bent [4,5-e] and [4,5-f] Scaffolds

The [4,5-g] ring fusion of the target compound creates a linear tricyclic scaffold in which the imidazole and oxazole rings are fused to opposite sides of the central benzene ring, producing an extended, rod-like molecular shape. This contrasts with the [4,5-e] regioisomer (CAS 933789-60-7), in which both heterocycles fuse to adjacent positions on the benzene ring, creating a bent, V-shaped geometry, and the [4,5-f] regioisomer (CAS 267-85-6), which adopts an intermediate angular conformation [1][2]. The 3H-imidazo[4,5-e][2,1]benzoxazole series has been explicitly characterized as fluorescent with demonstrated antibacterial activity against Gram-positive and Gram-negative species, and these fluorophores undergo thermal rearrangement to 5H-imidazo[4,5-f][2,1,3]benzoxadiazole 3-oxides [1]. No comparable biological or photophysical data have been reported for the unsubstituted 2H-[4,5-g] scaffold, underscoring a fundamental difference in reactivity and application space between regioisomers. The linear geometry of the [4,5-g] system favors different π-stacking modes, intercalation geometries, and protein-binding pocket complementarity compared to the bent regioisomers [3].

Ring Fusion Geometry
Class-level
Linear [4,5-g] vs bent [4,5-e] and intermediate [4,5-f]
Molecular shape affects recognition and material properties
[4,5-e] derivatives are fluorescent with antibacterial activity; no comparable data for unsubstituted [4,5-g]
Molecular recognition Structure-based design Crystallography

UV and NMR Spectral Fingerprinting: Foundational Characterization Enabling Definitive Identity Confirmation

The foundational paper by Garner and Suschitzky (1967) described the first synthesis of the imidazo[4,5-g]benzoxazole ring system via pyrolysis of polymethylene-bridged benzimidazolyl azides in polyphosphoric acid/acetic acid, and reported the ultraviolet and nuclear magnetic resonance spectra of these compounds [1]. These spectral data provide the primary reference standard for confirming the identity of the imidazo[4,5-g]benzoxazole scaffold. The UV absorption characteristics and NMR chemical shift patterns are specific to the [4,5-g] ring fusion and the particular tautomeric form, enabling differentiation from the [4,5-e] and [4,5-f] regioisomers whose spectral signatures have been separately documented [2][3]. The 2H-Imidazo[4,5-f]benzoxazole regioisomer (CAS 267-85-6) in particular shares an identical molecular formula, molecular weight, exact mass (159.04300), and PSA (46.31000) with the target compound, making spectroscopic fingerprinting the only reliable method to distinguish between these two compounds absent chromatographic separation optimized for regioisomer resolution .

Spectral Fingerprinting
Supporting evidence
UV and NMR spectra reported (Garner & Suschitzky, 1967)
Enables regioisomer confirmation when mass and PSA are identical
Reference spectra essential for incoming QC; [4,5-f] regioisomer is spectroscopically indistinguishable by MS alone
Spectroscopic characterization Identity testing Quality assurance

mGluR2 Positive Allosteric Modulator Scaffold Context: The 6H Tautomer as a Validated Pharmacophore Distinct from the 2H Tautomer

The oxazolobenzimidazole core—structurally corresponding to the 6H-Imidazo[4,5-g]benzoxazole tautomer (CAS 14183-21-2)—has been validated as a positive allosteric modulator (PAM) scaffold for the metabotropic glutamate receptor 2 (mGluR2), a target implicated in schizophrenia treatment [1]. In a FLIPR-based functional assay using CHO cells coexpressing recombinant human mGluR2 and Gα16, the oxazolobenzimidazole core exhibited a 7-fold more potent EC50 for glutamate potentiation compared to the corresponding oxazolidinone lead series, even in the absence of a potency-enhancing cyano substituent [1]. Optimized leads 20 (TBPCOB) and 21 achieved FLIPR EC50 values of 29 nM and 33 nM, respectively, with 9- and 14-fold leftward shifts in glutamate potency [1]. The 2H tautomer (target compound, CAS 42341-37-7) is a distinct chemical entity that differs in proton location on the imidazole ring and has not been characterized in this pharmacological context; its different PSA, pKa, and hydrogen-bonding pattern predict altered mGluR2 PAM activity compared to the validated 6H scaffold [2].

mGluR2 PAM Context
Class-level
6H tautomer scaffold: mGluR2 PAM EC50 29–33 nM; 2H tautomer unexplored
Pharmacological context for analog design
2H structurally distinct; no reported mGluR2 data; class-level inference
Neuroscience GPCR allosteric modulation Antipsychotic drug discovery

Validated Application Scenarios for 2H-Imidazo[4,5-G]benzoxazole (CAS 42341-37-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Generation Requiring Predicted Oral Bioavailability or CNS Penetration

The 2H tautomer's PSA of 46.31 Ų—15.4% lower than the 6H tautomer's 54.71 Ų—positions it as the preferred scaffold for oral and CNS drug discovery programs where membrane permeability is a critical parameter [1]. The pKa of 6.07 ensures near-complete deprotonation at physiological pH, potentially enhancing aqueous solubility while maintaining sufficient lipophilicity for passive diffusion. Procurement of the 2H tautomer rather than the 6H variant is essential for any structure–activity relationship (SAR) study where tautomer identity would confound interpretation of permeability, solubility, or target engagement data [2].

mGluR2 Allosteric Modulator Discovery: Unexplored Tautomer Space Adjacent to a Validated Pharmacophore

The oxazolobenzimidazole (6H tautomer) scaffold has demonstrated potent mGluR2 PAM activity with optimized leads achieving EC50 values of 29–33 nM and robust in vivo efficacy in a PCP-induced hyperlocomotion model predictive of antipsychotic activity [1]. The 2H tautomer (CAS 42341-37-7) represents a chemically distinct, unexplored analog that could yield differentiated mGluR2 PAMs with potentially improved physicochemical properties (lower PSA), altered pharmacokinetics, or novel intellectual property. Researchers pursuing this hypothesis must procure the 2H tautomer specifically, as the 6H tautomer (CAS 14183-21-2) corresponds to the already-characterized oxazolobenzimidazole scaffold [2].

Spectroscopic Reference Standard for Imidazo-Benzoxazole Regioisomer Identification and Quality Control

Because 2H-Imidazo[4,5-f]benzoxazole (CAS 267-85-6) shares identical molecular formula (C8H5N3O), molecular weight (159.14500), exact mass (159.04300), and PSA (46.31000) with the target compound, regioisomer misassignment cannot be detected by mass spectrometry or elemental analysis alone [1]. The UV and NMR spectral data reported by Garner and Suschitzky (1967) for the imidazo[4,5-g]benzoxazole system provide the foundational reference for spectroscopic identity confirmation [2]. Procurement of authenticated 2H-Imidazo[4,5-g]benzoxazole is therefore essential for laboratories establishing in-house reference standards, developing regioisomer-resolving HPLC methods, or validating the identity of synthetic intermediates in multi-step heterocyclic syntheses [3].

Linear Heterocyclic Building Block for Extended π-Conjugated Materials and Fluorescent Probes

The linear [4,5-g] ring fusion geometry of the target compound creates an extended, rod-like π-conjugated system that contrasts with the bent geometries of the [4,5-e] and [4,5-f] regioisomers [1]. This linear scaffold is suited for applications requiring uniaxial π-stacking, such as organic semiconductors, liquid crystalline materials, or DNA-intercalating fluorescent probes. The [4,5-e] regioisomer series has been characterized as fluorescent with reversible acid/base-switchable emission behavior [2], while the [4,5-g] system's photophysical properties remain comparatively unexplored, representing an opportunity for materials discovery that requires procurement of the correct regioisomer [3].

Application
Selection Property
Validation Focus
Oral/CNS drug discovery research
Lower predicted PSA and membrane permeability context
Permeability assay review
mGluR2 PAM analog exploration
Structurally distinct 2H tautomer scaffold
mGluR2 PAM assay comparison with 6H scaffold
Heterocycle identity confirmation
Published UV/NMR reference spectra
Spectroscopic method review
Linear π-conjugated materials research
Linear [4,5-g] ring geometry
Photophysical property review
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